molecular formula C8H18ClN B2918414 Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride CAS No. 229007-16-3

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride

Cat. No.: B2918414
CAS No.: 229007-16-3
M. Wt: 163.69
InChI Key: VWXWKSPPKXWOOY-UHFFFAOYSA-N
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Description

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride (CAS: 25861-06-7) is a secondary amine hydrochloride with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol . The compound features a methyl group attached to the nitrogen atom and a trans-4-methylcyclohexyl substituent, resulting in a stereochemically defined structure. This configuration influences its physicochemical properties, such as solubility, crystallinity, and reactivity. While detailed data on purity, storage conditions, and hazard classifications are unavailable in the provided evidence, the compound is commercially available and utilized in chemical synthesis and pharmaceutical research .

Properties

IUPAC Name

N,4-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWKSPPKXWOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229007-16-3
Record name N,4-dimethylcyclohexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce trans-4-methylcyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.

Chemical Reactions Analysis

Catalytic Reactions

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is known to enhance the yield and selectivity of desired products in several reactions:

  • Amine Reactions : It can participate in nucleophilic substitution reactions where it reacts with electrophiles, forming new amine derivatives.

  • Isocyanate Formation : The compound can be used in the synthesis of isocyanates through reaction with carbon dioxide under alkaline conditions, a process that typically involves the use of dewatering agents like phosphorous oxychloride or vanadium pentoxide .

Reaction Conditions

The reactions involving this compound typically require controlled conditions:

  • Temperature : Most reactions are conducted at temperatures ranging from room temperature to 60 °C.

  • Solvents : Common solvents used include acetonitrile, ether, and chloroform, which facilitate the dissolution of reactants and improve reaction efficiency.

Reaction Yield Data

The following table summarizes the yields obtained from different synthesis methods involving this compound:

Synthesis MethodYield (%)GC Purity (%)Enantiomeric Excess (%)
From trans-4-Methylcyclohexyl Formic Acid (Method 1)85.299.899.7
From trans-4-Methylcyclohexyl Formic Acid (Method 2)85.399.699.7
From trans-4-Methylcyclohexyl Formic Acid (Method 3)85.499.799.7
From trans-4-Methylcyclohexyl Formic Acid (Method 4)85.199.799.1

Reaction Mechanisms

The mechanisms by which this compound facilitates reactions include:

  • Nucleophilic Attack : The amine group acts as a nucleophile, attacking electrophilic centers in substrates.

  • Transition State Stabilization : The compound stabilizes the transition state during chemical transformations, reducing the energy barrier for the reaction to occur.

Scientific Research Applications

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride involves its interaction with specific molecular targets. As a spermidine synthase inhibitor, it interferes with the polyamine biosynthesis pathway, leading to altered cellular functions. This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Trans-methyl-(4-methyl-cyclohexyl)-amine HCl C₈H₁₈ClN 163.69 25861-06-7 Secondary amine; trans-4-methylcyclohexyl
Trans-4-methylcyclohexylamine hydrochloride C₇H₁₆ClN 149.66 33483-65-7 Primary amine; trans-4-methylcyclohexyl
trans-Ethyl 4-aminocyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 224.70 61367-17-7 Primary amine with ester moiety
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl C₁₃H₂₂ClNO 259.77 sc-279745 Secondary amine; aromatic methoxyphenyl group
trans-4-(Dimethylamino)cyclohexanecarbonyl Cl HCl C₉H₁₇Cl₂NO 226.14 OMXX-281011-01 Tertiary amine; carbonyl chloride substituent

Key Observations :

  • Primary vs. Secondary Amines : The target compound is a secondary amine , whereas trans-4-methylcyclohexylamine hydrochloride (CAS: 33483-65-7) is a primary amine . This difference impacts basicity, solubility, and hydrogen-bonding capacity .
  • The methoxyphenyl group in N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl enhances aromatic interactions, making it suitable for host-guest chemistry studies .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy (IR)

  • Primary Amines : Exhibit symmetric (≈3500 cm⁻¹) and asymmetric (≈3390 cm⁻¹) NH₂ stretching modes .
  • Secondary Amines : Show a single N-H stretch near 3300 cm⁻¹, with reduced intensity due to weaker hydrogen bonding .
  • Trans-methyl-(4-methyl-cyclohexyl)-amine HCl : Expected to display a single N-H stretch, distinguishing it from primary amine analogs .

Solubility and Stability

  • Hemihydrochlorides : Some primary amines (e.g., cyclohexylamine) form hemihydrochlorides (B₂·HCl), which exhibit distinct solubility profiles compared to 1:1 hydrochlorides like the target compound .
  • Steric Effects : The trans-4-methylcyclohexyl group in the target compound likely reduces water solubility compared to less bulky analogs but enhances lipid solubility, favoring applications in organic synthesis .

Biological Activity

Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride, commonly referred to as trans-4-methylcyclohexylamine hydrochloride, is an organic compound notable for its biological activity and application in pharmaceutical synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H15_{15}N·HCl
  • Molecular Weight : 149.66 g/mol
  • CAS Number : 33483-65-7
  • Density : 0.8 ± 0.1 g/cm³
  • Boiling Point : 149.3 ± 8.0 °C at 760 mmHg
  • Flash Point : 26.7 ± 0.0 °C

This compound acts primarily as a catalyst in various chemical reactions, facilitating the formation of specific molecular structures. It interacts with substrates at the molecular level, stabilizing the transition state and lowering the activation energy required for reactions to proceed. This mechanism enhances the yield and selectivity of target compounds in synthetic processes, making it a valuable intermediate in drug development and chemical synthesis .

Antimicrobial Properties

Recent studies have indicated that trans-4-methylcyclohexylamine demonstrates significant antimicrobial activity. For instance, it has been identified as a potential inhibitor of enzymes related to Trypanosoma cruzi, the causative agent of Chagas disease. This suggests its utility in developing therapeutic agents targeting parasitic infections .

Pharmaceutical Applications

Trans-4-methylcyclohexylamine hydrochloride is a key intermediate in synthesizing glimepiride, a medication used to treat type II diabetes. The compound's purity and isomeric composition are critical for ensuring the efficacy and safety of the final drug product . The synthesis process emphasizes obtaining high purity levels (>95%) of the trans isomer while minimizing cis isomer content, which can affect pharmacological outcomes .

Case Studies and Research Findings

  • Synthesis and Purification :
    • A novel synthesis method reported a molar yield of approximately 44% for trans-4-methylcyclohexylamine hydrochloride using crystallization techniques with solvents like isobutanol and acetone, achieving high purity levels (>99%) for the trans isomer .
  • Antitubercular Activity :
    • Research into related compounds has explored their potential as antitubercular agents, indicating a broader scope for trans-4-methylcyclohexylamine derivatives in combating resistant bacterial strains .
  • Toxicological Assessments :
    • Toxicological studies are essential for evaluating the safety profile of trans-4-methylcyclohexylamine hydrochloride, particularly regarding its potential carcinogenicity linked to nitrosamine formation during chemical processes .

Data Table: Summary of Biological Activity and Applications

PropertyDescription
Biological Activity Antimicrobial (e.g., T. cruzi inhibitor)
Pharmaceutical Use Intermediate for glimepiride synthesis
Purity Requirement >95% trans isomer content
Synthesis Yield Approximately 44% from crystallization methods
Toxicological Concerns Potential nitrosamine formation

Q & A

Advanced Research Question

  • TGA-DSC : Thermogravimetric analysis (TGA) measures weight loss upon heating, while differential scanning calorimetry (DSC) identifies phase transitions. For example, decomposition onset at ~200°C indicates thermal stability limits .
  • Isothermal Calorimetry : Quantifies heat flow during degradation under controlled conditions.

How does stereochemistry influence biological activity in receptor-binding studies?

Advanced Research Question
The trans configuration optimizes spatial alignment with hydrophobic pockets in receptors (e.g., GPCRs). Methodology:

  • Molecular Docking : Compare trans vs. cis isomers using software like AutoDock.
  • In Vitro Assays : Measure IC50 values for receptor inhibition. Trans isomers often show higher affinity due to reduced steric clashes .

What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

Advanced Research Question

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid.
  • Continuous Flow Reactors : Enhance reaction control (temperature, pressure) to minimize racemization.
  • In-line FTIR Monitoring : Tracks reaction progress and intermediates .

How can NMR spectroscopy differentiate between cis and trans isomers?

Basic Research Question

  • 1H-NMR : Axial vs. equatorial proton environments in the cyclohexane ring produce distinct coupling constants (J values). Trans isomers exhibit larger J (axial-equatorial, ~10–12 Hz) compared to cis.
  • 13C-NMR : Chemical shifts of the methyl group adjacent to the amine vary due to ring conformation .

What are common pitfalls in crystallographic data interpretation for this compound?

Advanced Research Question

  • Twinned Crystals : Use SHELXD for structure solution and check for overlapping reflections.
  • Disorder in the Cyclohexane Ring : Apply restraints (SHELXL) to model ring puckering accurately.
  • Hydrogen Bonding Networks : Overinterpretation of weak interactions can lead to incorrect space group assignments .

How do solvent polarity and counterion selection affect crystallization efficiency?

Advanced Research Question

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor crystal growth by stabilizing ion pairs.
  • Counterion Effects : Larger counterions (e.g., tosylate) may slow crystallization but improve crystal quality. For hydrochlorides, ethanol/water mixtures optimize nucleation .

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